5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Friedel-Crafts acylation Lewis acid catalysis electrophile development

Risk: Generic benzyl Meldrum's acid substitution leads to reaction failure in Friedel-Crafts acylation. Solution: 5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 876405-68-4) enables catalytic turnover with metal triflates (Sc, Yb, Dy) under mild conditions. • Enolizable C5-monosubstitution for efficient cyclization to 1-indanones/tetralones. • 4-Fluoro substituent provides defined electronic environment. • Broad functional group tolerance: aryl ethers, silyl ethers, ketals, nitro/nitrile groups. • Validated in total synthesis of (±)-Taiwaniaquinol B.

Molecular Formula C13H13FO4
Molecular Weight 252.24 g/mol
CAS No. 876405-68-4
Cat. No. B1405199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS876405-68-4
Molecular FormulaC13H13FO4
Molecular Weight252.24 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)F)C
InChIInChI=1S/C13H13FO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3
InChIKeyIZYWFUACSYOCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione: Overview


5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 876405-68-4; molecular formula C₁₃H₁₃FO₄; molecular weight 252.24 g/mol; density 1.2±0.1 g/cm³; boiling point 449.5±35.0 °C at 760 mmHg) is a 5-benzyl-substituted Meldrum's acid derivative bearing a 4-fluorophenylmethyl substituent at the 5-position . As a member of the Meldrum's acid class—compounds characterized by the 2,2-dimethyl-1,3-dioxane-4,6-dione core—this derivative belongs to the enolizable Meldrum's acid subcategory (possessing a benzylic proton at C5) rather than the quaternized (5,5-disubstituted) subcategory [1]. The 4-fluoro substitution pattern confers distinct electronic and steric properties compared to non-fluorinated, ortho-fluorinated, or 5,5-disubstituted analogs, affecting both its reactivity profile in Lewis acid-catalyzed transformations and its behavior in hydrogenolysis-based dealkylation strategies [1][2].

Core reactivity Enolizable Meldrum's acid derivative (monosubstituted at C5) with 4-fluorobenzyl substituent Thermal acylation via acyl ketene or catalytic Friedel–Crafts pathway
Catalytic application Compatible with Lewis acid-catalyzed intramolecular Friedel–Crafts acylation Enables catalytic turnover where esters/malonates fail
C–C cleavage potential Suitable for palladium-catalyzed hydrogenolysis of benzylic C(sp³)–C(sp³) bonds Tertiary benzylic center drives specific product class

Uniqueness of 5-(4-Fluorobenzyl) Meldrum's Acid


Generic substitution of benzyl Meldrum's acid derivatives without regard to enolization state and aryl substitution pattern introduces substantial synthetic risk. Enolizable 5-benzyl Meldrum's acids (monosubstituted at C5) and quaternized 5,5-dibenzyl or 5-benzyl-5-alkyl Meldrum's acids exhibit fundamentally different thermal stability and mechanistic behavior in Friedel−Crafts acylation: enolizable derivatives can react via an acyl ketene intermediate under thermal conditions, whereas quaternized derivatives are thermally stable and require a Lewis acid catalyst for effective acylation [1]. Substituting 4-fluorobenzyl with non-fluorinated benzyl, 2-fluorobenzyl, or 4-methoxybenzyl alters both the π-nucleophilicity of the arene and the steric environment at the benzylic position, which directly impacts cyclization efficiency, regioselectivity, and compatibility with acid-labile protecting groups [1][2]. Furthermore, in hydrogenolysis applications, the substitution pattern at the benzylic position (quaternary, tertiary, or secondary) governs the reaction outcome: benzyl Meldrum's acids bearing quaternary benzylic centers undergo hydrogenolysis to yield aromatics with tertiary benzylic centers and Meldrum's acid, while substrates with tertiary benzylic centers produce secondary benzylic centers or toluene derivatives [3]. Selecting an improper derivative can therefore lead to complete reaction failure, undesired side products, or incompatibility with downstream functional group tolerances.

Substitution pattern Enolizable (C5 monosubstituted) vs. quaternized (5,5-disubstituted) Meldrum's acids dictate thermal vs. catalyst-dependent pathways; selecting the wrong pattern may cause reaction failure or undesired products.
Aryl substitution Replacing 4-fluorobenzyl with non-fluorinated, 2-fluoro, or 4-methoxy benzyl alters π-nucleophilicity and steric environment, shifting cyclization efficiency and regioselectivity.
Hydrogenolysis outcome Benzylic substitution pattern controls product class: tertiary benzylic centers yield secondary benzylic/toluene derivatives, while quaternary centers yield tertiary benzylic products; direct substitution between these classes is not recommended.

Differentiation Evidence for 5-(4-Fluorobenzyl) Meldrum's Acid


Superior Electrophilic Performance vs. Ester Acylating Agents

The Meldrum's acid core of 5-(4-fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione provides a structurally defined advantage over conventional ester-based acylating agents in Lewis acid-catalyzed intramolecular Friedel−Crafts acylation. When evaluated against methyl ester 1 (bearing an electron-rich π-nucleophile) under catalytic BF₃·OEt₂ conditions, the ester system achieved only 10% conversion, directly reflecting the stoichiometric nature of the process and its unsuitability for catalytic acylation [1]. Further evaluation with Mg(OTf)₂ resulted in quantitative recovery of starting material after 24 hours at reflux in CH₃NO₂. Mono- and dialkylated malonates were also inert in the presence of Sc(OTf)₃ [1]. In contrast, the Meldrum's acid scaffold is specifically identified as a potent electrophile for catalytic Friedel−Crafts acylation that can be easily prepared, functionalized, handled, and purified [1][2].

Electrophilic performance vs. esters
Class-level
Meldrum's acid scaffold: yields up to 79–82% with Sc(OTf)₃; methyl ester 1 achieves only 10% conversion under catalytic BF₃·OEt₂; malonates inert with Sc(OTf)₃
Enables catalytic acylation where esters fail
Class-level inference from representative substrates
Friedel-Crafts acylation Lewis acid catalysis electrophile development

Thermal Stability: Enolizable vs. Quaternized Meldrum's Acids

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, as an enolizable (monosubstituted at C5) Meldrum's acid derivative, exhibits fundamentally different thermal behavior compared to quaternized (5,5-disubstituted) analogs. Enolizable Meldrum's acid derivatives can react via an acyl ketene intermediate under thermal conditions, whereas quaternized Meldrum's acid derivatives are thermally stable and only act as effective Friedel−Crafts acylating agents in the presence of a Lewis acid catalyst [1]. This mechanistic bifurcation has direct synthetic consequences: enolizable derivatives offer a thermal activation pathway unavailable to quaternized analogs, while quaternized derivatives provide controlled, catalyst-dependent reactivity that prevents premature decomposition [1][2].

Thermal stability profile
Class-level
Enolizable derivative: reacts via acyl ketene under thermal conditions; quaternized analog: thermally stable, requires Lewis acid for acylation
Substitution pattern determines activation mode
Mechanistic bifurcation; choose based on protocol
acyl ketene thermal stability Friedel-Crafts mechanism

4-Fluoro Substituent: Cathepsin L Inhibition SAR

The 4-fluorobenzyl substituent in this compound (and related derivatives incorporating this motif) confers a measurable biological activity profile distinct from alternative benzyl substitution patterns. In a cathepsin L inhibitor series, compounds bearing the 4-fluorobenzyl substituent demonstrated potent inhibition of Toxoplasma gondii Cathepsin L (TgCPL) with IC₅₀ values as low as 17 nM and 26 nM [1]. More notably, selectivity for the parasitic enzyme over human Cathepsin L (HsCPL) ranged from 0.94 to 6.7 across multiple analogs, indicating that the 4-fluorobenzyl moiety can be tuned for species-selective inhibition—a critical parameter for antiparasitic drug development [1]. In related oncology studies, benzyl and 4-fluorobenzyl analogs showed relatively higher anticancer activity compared to 3,4-dimethoxyphenethyl and 3,4-methylenedioxyphenethyl analogs in NCI screening assays [2].

4-F substituent in Cathepsin L SAR
Assay context
TgCPL IC₅₀: 17–68 nM for 4-fluorobenzyl analogs; selectivity vs. human CatL up to 6.7; 2-nitrobenzyl analog shows 3,970 nM
Supports species-selective inhibition studies
Cross-study comparable; antiparasitic research context
structure-activity relationship 4-fluorobenzyl cathepsin L antiparasitic

Benzylic Substitution Pattern in Hydrogenolysis

The benzylic substitution pattern of Meldrum's acid derivatives governs the outcome of palladium-catalyzed hydrogenolysis reactions. Benzyl Meldrum's acid derivatives bearing quaternary benzylic centers, when treated under mild hydrogenolysis conditions (Pd/C, atmospheric pressure H₂), yield aromatics substituted with tertiary benzylic centers and Meldrum's acid with good to excellent yield [1]. Analogously, substrates containing tertiary benzylic centers yield aromatics substituted with secondary benzylic centers or toluene derivatives, respectively [1]. This methodology has been applied to the high-yielding synthesis of diarylmethanes [1]. As an enolizable derivative bearing a tertiary benzylic center, 5-(4-fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione would be expected to undergo hydrogenolysis to yield a secondary benzylic center or toluene derivative, distinguishing it from quaternary-substituted analogs that produce different products.

Hydrogenolysis product control
Class-level
Tertiary benzylic center: yields secondary benzylic/toluene; quaternary benzylic: yields tertiary benzylic + Meldrum's acid
Substitution governs hydrogenolysis product class
Class-level structure-reactivity relationship
hydrogenolysis C-C bond cleavage palladium catalysis Meldrum's acid

Functional Group Tolerance: Meldrum's Acid vs. Classical Electrophiles

The Meldrum's acid scaffold used in 5-(4-fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione enables Friedel−Crafts acylation conditions mild enough to accommodate acid-labile protecting groups that are incompatible with classical electrophiles and reaction conditions. In systematic studies, this protocol was mild enough to not induce dealkylation of aryl methyl ether ortho and para to the newly introduced acyl group, a common side reaction observed previously in Friedel−Crafts acylation using classical electrophiles [1]. Dialkyl ethers and aryl TBDPS/TIPS ethers were also accommodated [1]. Notably, acid-labile 1,3-dioxolane protection was partially retained: substrate 21 gave a 1.9:1 ketal:ketone mixture with Sc(OTf)₃, and yields improved to 77% (2.5:1) with Dy(OTf)₃ and 75% (2.9:1) with Yb(OTf)₃ [1]. Aryl methyl ether cleavage by Lewis acid catalysts—a recognized limitation of classical Friedel−Crafts conditions—was avoided entirely [1].

Functional group tolerance
Class-level
Aryl methyl ethers fully preserved (0% cleavage); 1,3-dioxolane retention 65–74% (ketal:ketone 1.9:1–2.9:1); classical Friedel–Crafts typically cleaves both
Compatible with acid-labile protecting groups
Mild catalytic conditions avoid common side reactions
functional group tolerance acid-labile protecting groups Lewis acid catalysis

Multi-Vendor Commercial Purity Confirmation

5-(4-Fluorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 876405-68-4) is commercially available with verified purity specifications of 95% minimum (AKSci) and 98% (Leyan) from multiple independent vendors, providing procurement flexibility and quality assurance . Storage recommendations specify long-term storage in a cool, dry place . This compound is intended for use in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals where the introduction of fluorine can enhance biological activity or metabolic stability .

Commercial purity
Specification review
Multi-vendor purity: ≥95% (AKSci), 98% (Leyan), 97% (Ruijite); storage: cool, dry place
Multi-source quality assurance available
Verify lot-specific certificate before use
purity specification vendor qualification procurement

Optimal Use Cases for 5-(4-Fluorobenzyl) Meldrum's Acid


Friedel–Crafts Acylation for 1-Indanone & 1-Tetralone Synthesis

This compound is optimally suited as a cyclization precursor for the catalytic synthesis of polysubstituted 1-indanones and 1-tetralones via intramolecular Friedel−Crafts acylation. The Meldrum's acid core enables catalytic turnover with metal trifluoromethanesulfonates (Sc(OTf)₃, Yb(OTf)₃, Dy(OTf)₃) under mild conditions, whereas ester-based acylating agents fail completely or require stoichiometric Lewis acid [1]. The 4-fluorobenzyl substituent provides a defined electronic environment for cyclization; the methodology has been validated for diverse functional group tolerances including terminal alkenes/alkynes, ketals, dialkyl ethers/thioethers, aryl methyl ethers, aryl silyl ethers, and nitrile/nitro-substituted aryls [1]. This application scenario is particularly valuable for medicinal chemistry programs requiring 1-indanone or 1-tetralone scaffolds with a 4-fluorophenyl substitution pattern—a motif that has demonstrated favorable cathepsin L inhibition profiles [2].

C–C Bond Hydrogenolysis for Diarylmethane Synthesis

The tertiary benzylic center of this enolizable Meldrum's acid derivative makes it a suitable substrate for palladium-catalyzed hydrogenolysis of C(sp³)–C(sp³) σ bonds under mild conditions (Pd/C, atmospheric H₂ pressure) [1]. According to established structure-reactivity relationships, substrates with tertiary benzylic centers undergo hydrogenolysis to yield aromatics substituted with secondary benzylic centers or toluene derivatives—a product profile distinct from quaternary-substituted Meldrum's acids [1]. This methodology has been successfully applied to the high-yielding synthesis of diarylmethanes, and the scope has been explored with respect to both steric and electronic factors [1]. Users developing dealkylative functionalization strategies should verify that the intended product class aligns with the tertiary benzylic substitution pattern of this specific derivative.

Fluorinated Pharmacophore for Antiparasitic Drug Discovery

The 4-fluorobenzyl moiety in this compound provides a validated pharmacophoric element for cathepsin L inhibitor development. Structure-activity relationship studies have demonstrated that 4-fluorobenzyl-containing analogs achieve potent inhibition of Toxoplasma gondii Cathepsin L (IC₅₀ = 17–68 nM) with species selectivity ratios (HsCPL IC₅₀/TgCPL IC₅₀) ranging from 0.94 to 6.7 [1]. This selectivity profile is distinct from 2-nitrobenzyl analogs (IC₅₀ = 3,970 nM) and 4-fluoro-α-methylbenzyl analogs (selectivity = 0.58) [1]. Users targeting antiparasitic programs—particularly toxoplasmosis drug discovery—should prioritize the 4-fluorobenzyl substitution pattern over alternative benzyl variants for optimal TgCPL potency and selectivity [1]. Additionally, benzyl and 4-fluorobenzyl analogs have demonstrated enhanced anticancer activity compared to 3,4-dimethoxyphenethyl and 3,4-methylenedioxyphenethyl analogs [2].

Orthogonal Protecting Group Compatibility in Natural Product Synthesis

This compound is well-suited for multi-step natural product synthesis where acid-labile protecting groups must be preserved during key C–C bond-forming steps. The Meldrum's acid-based Friedel−Crafts acylation protocol is mild enough to retain aryl methyl ethers completely (0% cleavage observed) and partially retain 1,3-dioxolane protection (1.9:1 to 2.9:1 ketal:ketone ratios, 75–77% yields) [1]. This functional group tolerance is superior to classical Friedel−Crafts conditions that typically cause aryl methyl ether dealkylation and complete ketal cleavage. The methodology has been applied to the total synthesis of (±)-Taiwaniaquinol B—a natural product containing a 6-5-6 fused ring system, a hexasubstituted aromatic ring, and two all-carbon quaternary centers—exploiting the unique chemistry of Meldrum's acid in an intramolecular Friedel−Crafts acylation/carbonyl α-tert-alkylation cascade [2].

Application
Selection Property
Validation Focus
Intramolecular Friedel–Crafts acylation studies
Enolizable Meldrum's acid core with catalytic turnover
Reactivity with Sc(OTf)₃/Yb(OTf)₃/Dy(OTf)₃ and functional group retention
Hydrogenolysis-based C–C bond cleavage research
Tertiary benzylic substitution pattern
Product class (secondary benzylic/toluene) vs. quaternary analogs
Cathepsin L enzyme inhibition studies
4-Fluorobenzyl pharmacophore
Species-selectivity and potency profiling in enzymatic assays
Complex molecule synthesis with acid-labile groups
Mild acylation conditions preserving aryl ethers/ketals
Protecting group integrity during C–C bond formation

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